

# Preclinical Toxicological Profile of Iopentol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iopentol*

Cat. No.: *B125893*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Iopentol** is a non-ionic, monomeric, tri-iodinated radiographic contrast medium that was used for various diagnostic imaging procedures, including angiography, venography, urography, and computed tomography (CT) enhancement. As with any pharmaceutical agent, a thorough understanding of its toxicological profile is paramount for ensuring patient safety. This technical guide provides a comprehensive overview of the preclinical toxicological data for **Iopentol**, summarizing key findings from acute, repeated-dose, genetic, and reproductive toxicity studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation of contrast media.

## Pharmacokinetics and Metabolism

**Iopentol** is administered intravenously and is distributed in the extracellular space. It exhibits low protein binding. The compound is not metabolized and is excreted unchanged, primarily through the kidneys via glomerular filtration.<sup>[1]</sup> Approximately 98% of the administered dose is recovered in the urine, with only about 2% excreted in the feces.<sup>[1]</sup>

## Acute Toxicity

The acute intravenous toxicity of **Iopentol** has been evaluated in mice and rats. The results indicate a low order of acute toxicity, comparable to other non-ionic monomeric contrast media.

[\[2\]](#)[\[3\]](#)Table 1: Acute Intravenous Toxicity of **Iopentol**

Species	LD50 (g I/kg)	Reference
Mouse	Data not publicly available	<a href="#">[2]</a>
Rat	Data not publicly available	

## Experimental Protocol: Acute Toxicity Study (General Methodology)

A standardized acute toxicity study would typically involve the following steps:

- **Animal Species:** Mice and rats are commonly used.
- **Route of Administration:** Intravenous injection to mimic the clinical route of use.
- **Dose Levels:** A range of doses, including a control group, are administered to determine the dose-response relationship.
- **Observation:** Animals are observed for clinical signs of toxicity and mortality for a specified period, typically up to 14 days post-administration.
- **Endpoint:** The primary endpoint is the determination of the median lethal dose (LD50), the dose that is lethal to 50% of the test animals.



[Click to download full resolution via product page](#)

Acute Toxicity Study Workflow

## Repeated-Dose Toxicity

Information regarding specific repeated-dose toxicity studies (sub-acute, sub-chronic, and chronic) for **iopentol**, including the No-Observed-Adverse-Effect Level (NOAEL), is not available in the public domain. However, general statements from regulatory documents indicate good tolerability in preclinical studies. Renal studies in rats and rabbits showed **iopentol** to be at least as well tolerated as other non-ionic contrast media. Testing of hemodynamic and biochemical-pharmacological parameters in dogs and rabbits further demonstrated its good tolerability.

Table 2: Repeated-Dose Toxicity of **iopentol**

Study Type	Species	Dose Levels	Duration	Key Findings	NOAEL	Reference
Sub-acute	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	-
Sub-chronic	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	-
Chronic	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	-

## Experimental Protocol: Repeated-Dose Toxicity Study (General Methodology)

A typical repeated-dose toxicity study follows this general protocol:

- **Animal Species:** Often conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).
- **Dose Levels:** Multiple dose levels, including a control and a high dose expected to produce some toxicity, are used.

- **Duration:** Study duration can range from sub-acute (14 days), sub-chronic (90 days) to chronic (6 months or longer), depending on the intended clinical use.
- **Parameters Monitored:** Includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues.
- **Endpoint:** The primary endpoint is to identify target organs for toxicity and to determine the NOAEL.



[Click to download full resolution via product page](#)

### Repeated-Dose Toxicity Study Workflow

## Genotoxicity

Specific data from a standard battery of in vitro and in vivo genotoxicity assays for **iopentol** are not publicly available. However, for the related non-ionic contrast agent ioversol, genetic toxicity studies employing bacterial and mammalian assay systems (both in vitro and in vivo) indicated no mutagenic or clastogenic activity.

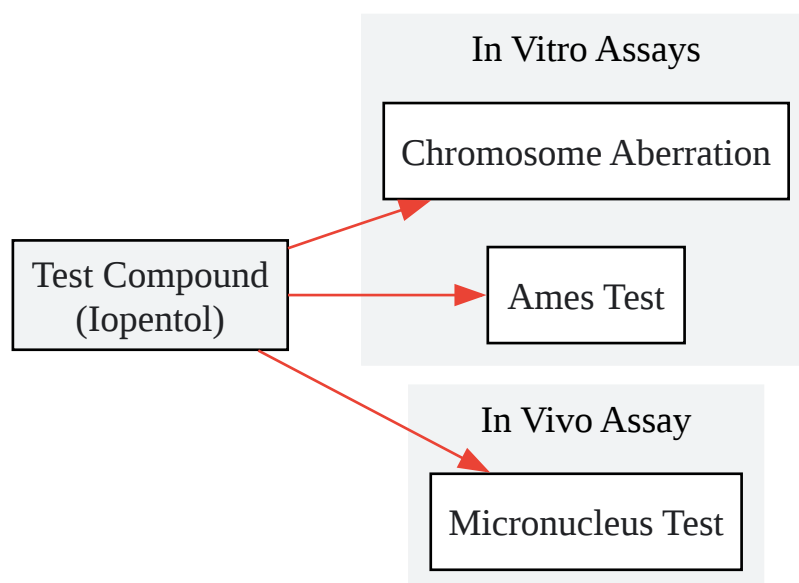
Table 3: Genotoxicity of **lopentol**

Assay	Test System	Concentration/Dose	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	Data not publicly available	With and without	Data not publicly available	-
Chromosome Aberration	Mammalian cells	Data not publicly available	With and without	Data not publicly available	-
In vivo Micronucleus	Rodent	Data not publicly available	N/A	Data not publicly available	-

## Experimental Protocol: Genotoxicity Testing (General Methodology)

A standard battery of genotoxicity tests includes:

- Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations) in bacteria.
- In Vitro Chromosomal Aberration Test or Mouse Lymphoma Assay: Evaluates the potential to induce structural and numerical chromosomal damage in mammalian cells.
- In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.



[Click to download full resolution via product page](#)

## Genotoxicity Testing Workflow

# Carcinogenicity

Long-term carcinogenicity studies for **iopentol** have not been reported in the public literature. Generally, such studies are conducted for pharmaceuticals that are expected to be administered regularly over a substantial part of a patient's lifetime. Given the intended acute or short-term use of contrast media, dedicated carcinogenicity studies may not always be required unless there is a specific concern based on genotoxicity data or the structure of the compound.

Table 4: Carcinogenicity of **iopentol**

Species	Dose Levels	Duration	Key Findings	Reference
Rat	Data not publicly available	Data not publicly available	Data not publicly available	-
Mouse	Data not publicly available	Data not publicly available	Data not publicly available	-

# Reproductive and Developmental Toxicity

Reproduction studies in rats and rabbits have reportedly revealed no evidence of impaired fertility or teratogenicity due to **iopentol**. More detailed quantitative data and specific experimental protocols are not available in the public domain. For the similar compound ioversol, studies showed no teratogenic effects in rats or rabbits at daily intravenous doses up to 3.2 g I/kg/day, and no adverse effects on fertility or reproductive function in rats.

Table 5: Reproductive and Developmental Toxicity of **iopentol**

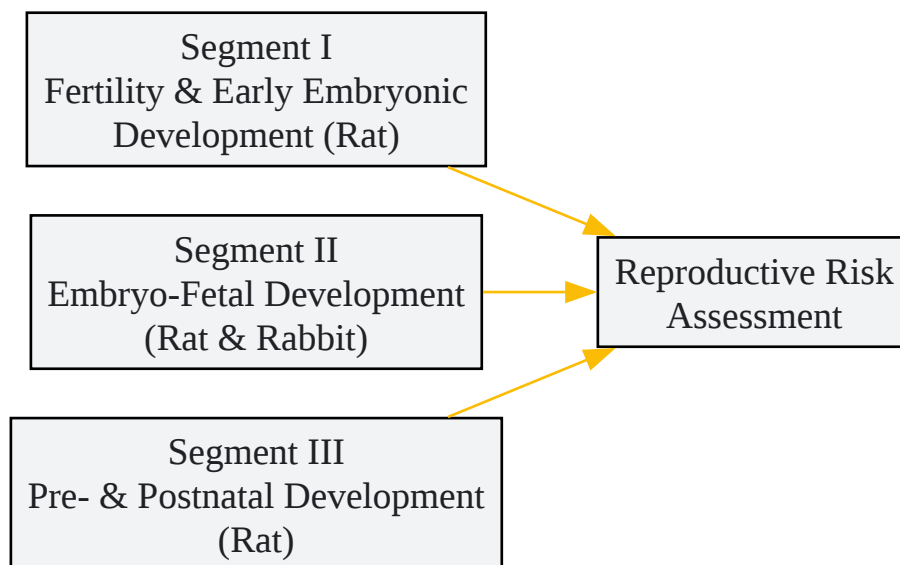
Study Type	Species	Dose Levels	Key Findings	Reference
Fertility and Early Embryonic Development	Rat	Data not publicly available	No evidence of impaired fertility	
Embryo-Fetal Development	Rat	Data not publicly available	No evidence of teratogenicity	
Embryo-Fetal Development	Rabbit	Data not publicly available	No evidence of teratogenicity	
Pre- and Postnatal Development	Rat	Data not publicly available	Data not publicly available	-

## Experimental Protocol: Reproductive and Developmental Toxicity Studies (General Methodology)

These studies are typically conducted in segments:

- Fertility and Early Embryonic Development (Segment I): Male and female rats are treated before and during mating and through implantation to assess effects on fertility and early embryonic development.
- Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are treated during the period of organogenesis to evaluate the potential for teratogenicity.
- Pre- and Postnatal Development (Segment III): Pregnant rats are treated from implantation through lactation to assess effects on the developing fetus and the growth and development

of the offspring.



[Click to download full resolution via product page](#)

## Reproductive Toxicity Study Segments

## Conclusion

Based on the available preclinical data, **iopentol** demonstrates a favorable safety profile characterized by low acute toxicity and good local and systemic tolerability. Reproduction studies have not indicated any adverse effects on fertility or fetal development. While detailed quantitative data from repeated-dose, genotoxicity, and carcinogenicity studies are not publicly available, the overall preclinical assessment supported its clinical use. This technical guide provides a foundational understanding of the toxicological profile of **iopentol** for scientific and drug development professionals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. Iopentol - Wikipedia [en.wikipedia.org]
- 2. Acute toxicity of iopentol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- To cite this document: BenchChem. [Preclinical Toxicological Profile of Iopentol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125893#toxicological-profile-of-iopentol-in-preclinical-studies]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)